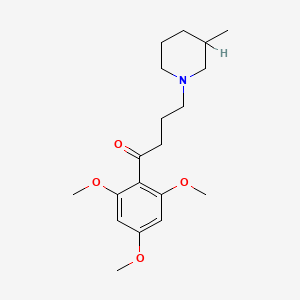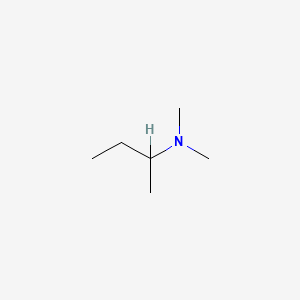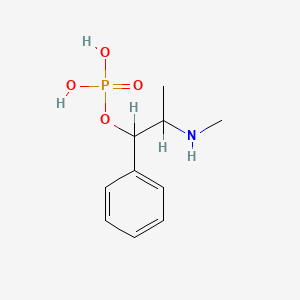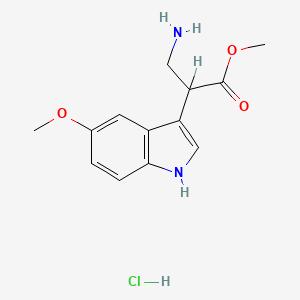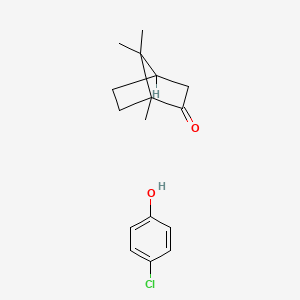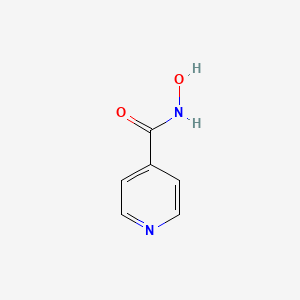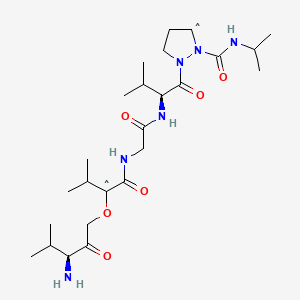
H-(Val-pro-gly-val-gly)(n)-val-ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-(Val-pro-gly-val-gly)(n)-val-ome” is a synthetic polypeptide composed of repeating units of the pentapeptide sequence Valine-Proline-Glycine-Valine-Glycine. This sequence is inspired by the natural elastin protein, which is known for its elastic properties. The compound is of significant interest in various fields due to its unique structural and functional characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-(Val-pro-gly-val-gly)(n)-val-ome” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For industrial-scale production, recombinant DNA technology is often employed. This involves inserting the gene encoding the desired peptide sequence into a suitable host organism, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently extracted and purified.
化学反应分析
Types of Reactions
“H-(Val-pro-gly-val-gly)(n)-val-ome” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to cross-linked peptides, while substitution can result in peptides with altered sequences and properties.
科学研究应用
“H-(Val-pro-gly-val-gly)(n)-val-ome” has a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide folding and stability.
Biology: Investigated for its role in mimicking natural elastin and its potential in tissue engineering.
Medicine: Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the development of smart materials and bio-actuators due to its responsive properties to environmental changes.
作用机制
The mechanism by which “H-(Val-pro-gly-val-gly)(n)-val-ome” exerts its effects is primarily through its ability to undergo reversible phase transitions. The peptide can switch between soluble and insoluble states in response to changes in temperature, pH, or ionic strength. This behavior is attributed to the unique sequence of amino acids, which allows for the formation of specific secondary structures, such as β-turns and helices, that are sensitive to environmental conditions.
相似化合物的比较
Similar Compounds
Elastin-like Polypeptides (ELPs): These are synthetic polypeptides with sequences derived from natural elastin, often containing the Valine-Proline-Glycine-X-Glycine motif.
Collagen-like Peptides: These peptides mimic the structure of collagen and are used in similar applications, such as tissue engineering and drug delivery.
Uniqueness
“H-(Val-pro-gly-val-gly)(n)-val-ome” is unique due to its specific repeating sequence, which imparts distinct elastic properties and responsiveness to environmental changes. This makes it particularly suitable for applications requiring materials that can undergo reversible phase transitions.
属性
CAS 编号 |
56899-27-5 |
|---|---|
分子式 |
C25H44N6O6 |
分子量 |
524.7 g/mol |
InChI |
InChI=1S/C25H44N6O6/c1-14(2)20(26)18(32)13-37-22(16(5)6)23(34)27-12-19(33)29-21(15(3)4)24(35)30-10-9-11-31(30)25(36)28-17(7)8/h11,14-17,20-21H,9-10,12-13,26H2,1-8H3,(H,27,34)(H,28,36)(H,29,33)/t20-,21-/m0/s1 |
InChI 键 |
XCLXUOOCEKFWDF-SFTDATJTSA-N |
SMILES |
CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
手性 SMILES |
CC(C)[C@@H](C(=O)CO[C](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
规范 SMILES |
CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
同义词 |
elastin polypentapeptide H-(Val-Pro-Gly-Val-Gly)(n)-Val-Ome polypentapeptide, elastin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


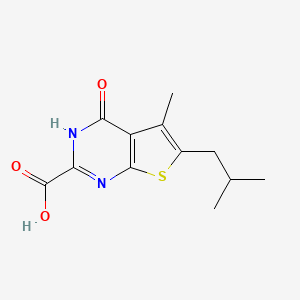
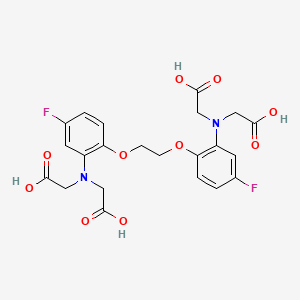
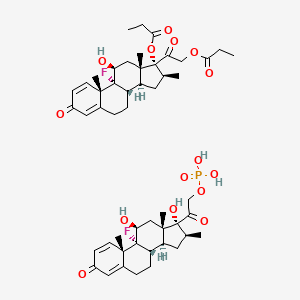

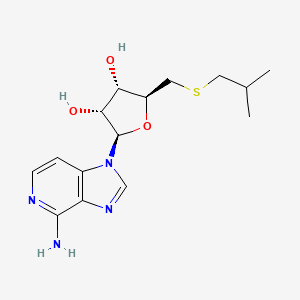
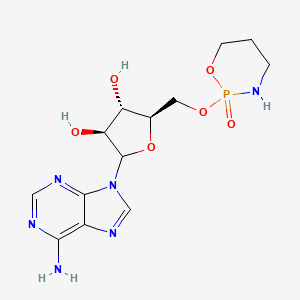
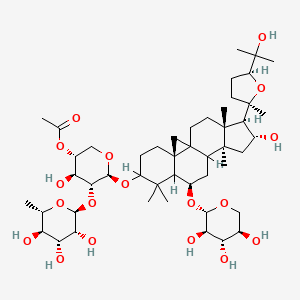
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)
